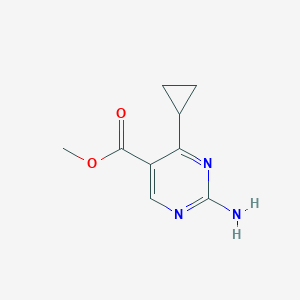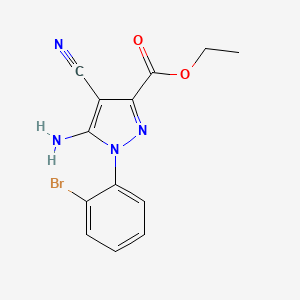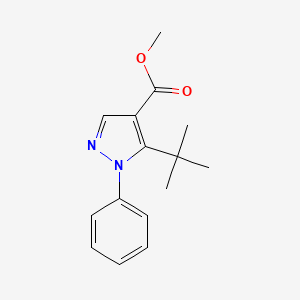
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrClNO3 . It contains a total of 25 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic secondary amine .
Molecular Structure Analysis
The molecular structure of “Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” is characterized by a quinoline core, which is a vital scaffold for leads in drug discovery . The compound contains a bromine atom at the 8th position, a chlorine atom at the 6th position, a hydroxy group at the 4th position, and a carboxylate group at the 2nd position .
Physical And Chemical Properties Analysis
“Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” has a molecular weight of 316.54 . The compound is characterized by its IUPAC name, methyl 8-bromo-6-chloro-4-oxo-1,4-dihydro-2-quinolinecarboxylate .
Applications De Recherche Scientifique
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of fused heterocycles, which are rings of atoms of at least two different elements. These heterocycles are significant in pharmaceuticals due to their unique biological activities. The compound serves as a precursor for creating four-membered to seven-membered heterocycles .
Pharmaceutical Research
In drug research and development, the quinolone structure of the compound is of particular interest. It’s related to the 4-hydroxy-2-quinolones, which have shown promise in the development of new medications due to their biological and pharmacological activities .
Biological Activity Studies
The compound’s structure allows for the exploration of various biological activities. Researchers can modify its structure to synthesize derivatives that may act as potential therapeutic agents or biological probes .
Material Chemistry
Due to its unique structural features, this compound can be used in material chemistry to develop new materials with potential applications in electronics, photonics, and as catalysts .
Green Chemistry
The compound’s synthetic routes are being explored in the context of green chemistry. This involves developing more sustainable and environmentally friendly chemical processes, which is increasingly important in modern society .
Antimicrobial Agents
Compounds derived from Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate may exhibit antimicrobial properties. This makes them valuable for the development of new antibiotics and antifungal agents .
Anti-inflammatory Agents
The anti-inflammatory properties of quinolone derivatives make them candidates for the development of new anti-inflammatory drugs. This compound can be used to synthesize such derivatives .
Antimalarial Research
Quinolines are historically known for their antimalarial properties. Derivatives of this compound could be synthesized and tested for their efficacy against malaria, contributing to the fight against this disease .
Propriétés
IUPAC Name |
methyl 8-bromo-6-chloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUTFMDWMNPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674958 | |
| Record name | Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
1133116-01-4 | |
| Record name | Methyl 8-bromo-6-chloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















